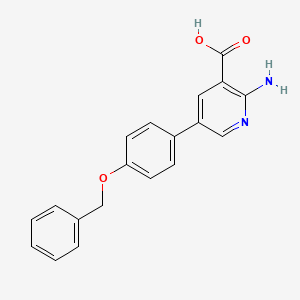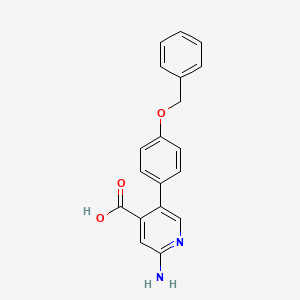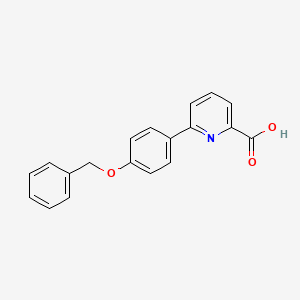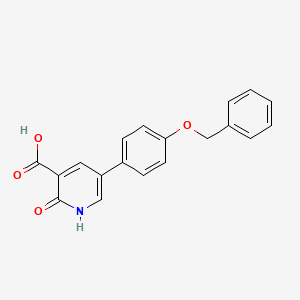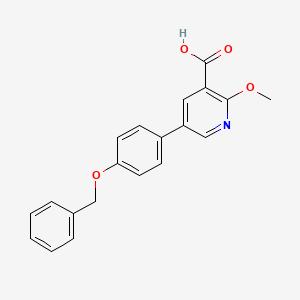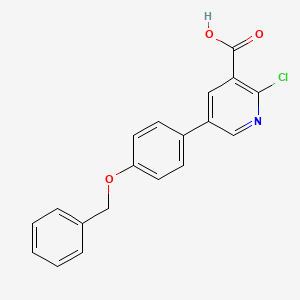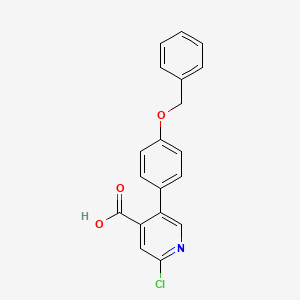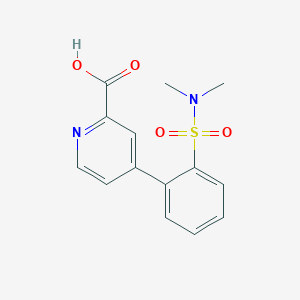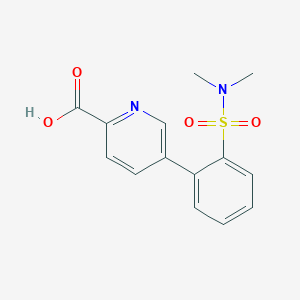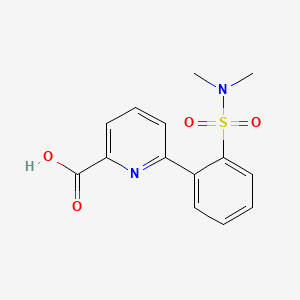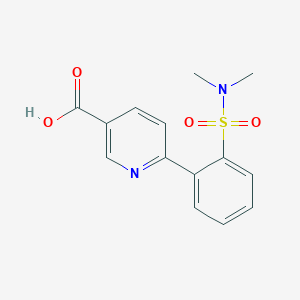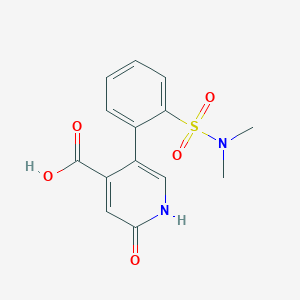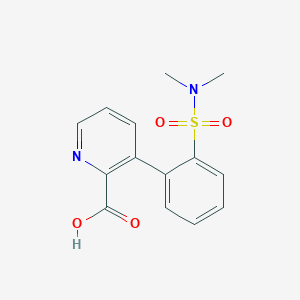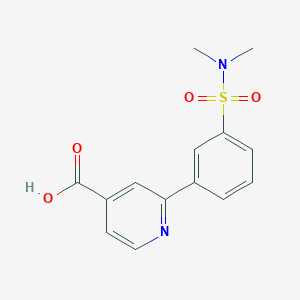
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid (2-DMSI) is a synthetic organic compound with a wide range of applications in the pharmaceutical and biotechnological industries. It is an important intermediate in the production of various drugs and biopharmaceuticals. 2-DMSI has been studied extensively for its unique properties and its potential to be used as a drug delivery system.
Mecanismo De Acción
The mechanism of action of 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is not fully understood. However, it is believed to be related to its ability to form a complex with the drug molecule. This complex is believed to be more stable than the drug molecule itself, allowing it to be more efficiently absorbed and transported within the body.
Biochemical and Physiological Effects
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of a variety of enzymes, including cytochrome P450 enzymes. In addition, it has been found to inhibit the activity of a variety of transcription factors, including NF-κB. Finally, 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been found to have anti-inflammatory and anti-tumorigenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has a number of advantages for lab experiments. It is relatively stable and can be easily synthesized in the lab. In addition, it can be used to deliver a variety of drugs and biopharmaceuticals. However, it is important to note that 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is a synthetic compound and is not approved for human use. Therefore, it should only be used in lab experiments for research purposes.
Direcciones Futuras
The potential applications of 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% are vast and there are a number of potential future directions for research. One possible direction is to further explore its potential use in drug delivery systems. This could include exploring its ability to deliver a wider range of drugs, as well as its potential to increase the stability and bioavailability of drugs. Additionally, further research could be conducted to explore its potential use in the production of biopharmaceuticals. Finally, further research could be conducted to explore its potential therapeutic effects, such as its anti-inflammatory and anti-tumorigenic properties.
Métodos De Síntesis
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods. The most common method is through the use of a Grignard reaction. This involves the use of a Grignard reagent, such as ethyl magnesium bromide, to react with an aldehyde, such as ethyl formate, to produce 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at temperatures between 0 and -20°C.
Aplicaciones Científicas De Investigación
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been studied extensively for its potential use in drug delivery systems. It has been found to be an effective carrier for a variety of drugs, including antibiotics, antifungals, and anticancer agents. In addition, 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been studied for its potential use in the production of biopharmaceuticals, such as vaccines and proteins.
Propiedades
IUPAC Name |
2-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-4-10(8-12)13-9-11(14(17)18)6-7-15-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYANMZJLRETMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

